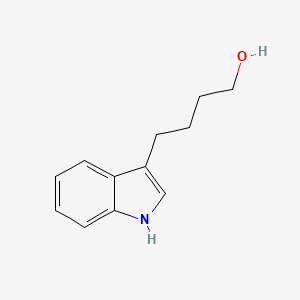

4-(1H-indol-3-yl)butan-1-ol

Descripción general

Descripción

“4-(1H-indol-3-yl)butan-1-ol” is a chemical compound with the molecular formula C12H15NO . It has a molecular weight of 189.25 .

Synthesis Analysis

The synthesis of “this compound” can be achieved through a reaction involving indole-3-butyric acid and lithium aluminium tetrahydride in tetrahydrofuran . The reaction mixture is allowed to warm to room temperature over 18 hours . The resulting product is then purified through filtration .Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring attached to a four-carbon chain with a hydroxyl group at the end . The indole ring contributes to the aromaticity of the molecule .Physical And Chemical Properties Analysis

“this compound” has a melting point of 32-33 °C and a boiling point of 189-202 °C . The compound has a predicted density of 1.145±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Structural Transformations : A study by Jackson & Naidoo (1973) explored the cyclisation of 1- and 2-methylindolylbutanols, including 4-(1-Methylindol-3-yl)butan-1-ol, which formed 9-methyltetrahydrocarbazole. This illustrates its utility in creating complex organic structures.

Chemical Synthesis for Biological Applications : Nazir et al. (2018) conducted a study where 4-(1H-indol-3-yl)butanoic acid was transformed into various compounds, showcasing its use in synthesizing molecules with biological relevance, particularly as urease inhibitors.

Molecular Modeling in Diabetes Treatment : A 2014 study by Wang et al. focused on derivatives of (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one as inhibitors of dipeptidyl peptidase-4 for treating type 2 diabetes, highlighting its potential in pharmaceutical development.

Pharmaceutical and Biological Research : The study by Chen et al. (2013) on Michael addition of aldehydes to indolylnitroalkenes for synthesizing tryptamine precursors demonstrates the chemical's importance in creating biologically active molecules.

Synthesis of Hybrid Molecules for Anticancer Research : In 2015, Kamath et al. synthesized indole-coumarin hybrids for anticancer research, underscoring the role of 4-(1H-indol-3-yl)butan-1-ol derivatives in developing novel therapeutic agents.

Antituberculosis Compounds : A 2019 research by Omel’kov et al. on synthesizing butan-2-ols with antituberculosis activity further highlights its potential in medicinal chemistry.

Enantioselective Acetylation for Pharmaceutical Synthesis : The work by Borowiecki et al. (2017) on lipase-catalyzed kinetic resolution of N-substituted indoles by enantioselective acetylation for synthesizing pharmaceutical intermediates is another important application.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 4-(1h-indol-3-yl)butan-1-ol, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

4-(1H-indol-3-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-7,9,13-14H,3-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLKHWVIJCQODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

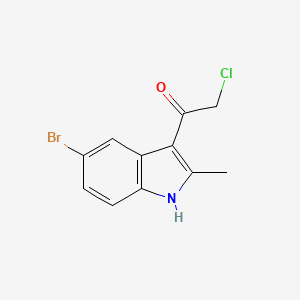

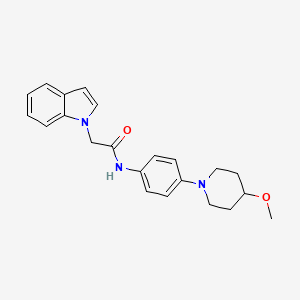

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)

![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)

![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)

![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)